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Abstract

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor,
an ATP-gated ion channel implicated in a variety of neuroinflammatory and neuropsychiatric
disorders. This document provides a comprehensive technical guide to the discovery and
development history of INJ-47965567, detailing its pharmacological characterization, key
experimental data, and the methodologies employed in its evaluation. The information is
intended to serve as a valuable resource for researchers and professionals in the field of drug
discovery and development.

Introduction: The Rationale for P2X7 Receptor
Antagonism

The P2X7 receptor has emerged as a significant therapeutic target due to its role in mediating
inflammatory responses, particularly in the central nervous system (CNS).[1][2] Activation of the
P2X7 receptor by extracellular ATP, often released during cellular stress or injury, triggers a
cascade of downstream events, including the processing and release of the pro-inflammatory
cytokine interleukin-1 (IL-1(3).[1][3] This pathway is increasingly recognized for its contribution
to the pathophysiology of mood disorders, neurodegenerative diseases, and chronic pain.[1][2]
The development of centrally permeable P2X7 antagonists like INJ-47965567 represents a
promising strategy to modulate neuroinflammation and address these conditions.[1]
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Discovery and Pharmacological Profile

JNJ-47965567 was identified as a high-affinity, selective antagonist of the human P2X7
receptor.[1][3] A key feature of this compound is its ability to penetrate the blood-brain barrier,
enabling the investigation of central P2X7 receptor function in rodent models of CNS disorders.

[1]

In Vitro Characterization

Initial characterization of INJ-47965567 involved a series of in vitro assays to determine its
potency, selectivity, and mechanism of action.[1][3] These studies demonstrated its high affinity
for both human and rat P2X7 receptors.[3][4]

Table 1: In Vitro Affinity and Potency of INJ-47965567

Parameter Species Value Reference
pKi Human 7.9+0.07 [1][3]

Rat 8.7 +0.07 [3][4]

pIC50 (IL-1p release) Human (whole blood) 6.7 £ 0.07 [1][3]
Human (monocytes) 7.5+0.07 [11[3]

Rat (microglia) 7.1+£0.1 [11[3]

pIC50 (calcium flux) Rat (astrocytes) 75+04 [3]

IC50 (ethidium+ Murine (J774

uptake) macrophages) >4x24nM ol

In Vivo Pharmacology and Target Engagement

The central activity of INJ-47965567 was confirmed through in vivo studies in rats. The
compound demonstrated target engagement in the brain and showed efficacy in animal models
relevant to neuropsychiatric and pain indications.[1][3]

Table 2: In Vivo Pharmacological Data for INJ-47965567
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Parameter Species Value Model Reference

) P2X7 receptor
Brain EC50 Rat 78 + 19 ng/mL ] [1][3]
autoradiography

Amphetamine-
Attenuated

Efficacy Rat o induced [1][3]
hyperactivity o
hyperactivity
Modest, ) )
] o Neuropathic pain
Efficacy Rat significant [1][3]
i model
efficacy

Mechanism of Action

JNJ-47965567 acts as a non-competitive antagonist of the P2X7 receptor.[5] This was
elucidated through studies showing that it reduces the maximal response to ATP without
significantly shifting the EC50 of the agonist in a parallel manner, which is characteristic of non-
competitive inhibition.[5] Binding studies have suggested that INJ-47965567 competes with
other known P2X7 antagonists for an allosteric binding site.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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